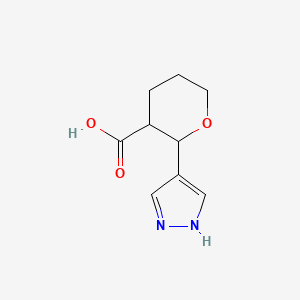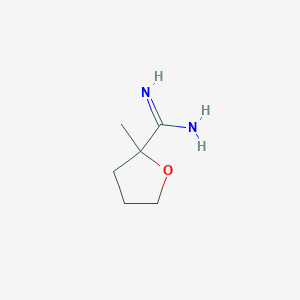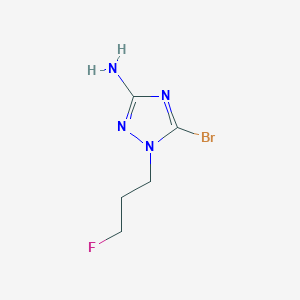
2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid is a heterocyclic compound that features both a pyrazole ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid typically involves the condensation of pyrazole derivatives with oxane-based intermediates. One common method involves the reaction of pyrazole-4-carbaldehyde with tetrahydropyran-3-carboxylic acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as chloro(trimethyl)silane to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, hydroxylated oxane derivatives, and hydrogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The oxane ring provides additional steric and electronic effects that enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-4-yl)oxane-4-carboxylic acid
- 2-(1H-Pyrazol-3-yl)oxane-3-carboxylic acid
- 3-(1H-Pyrazol-4-yl)tetrahydropyran-4-carboxylic acid
Uniqueness
2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole and oxane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-2-1-3-14-8(7)6-4-10-11-5-6/h4-5,7-8H,1-3H2,(H,10,11)(H,12,13) |
InChI Key |
QBFGCUUCZJKHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)C2=CNN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B15255828.png)


![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine](/img/structure/B15255848.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid](/img/structure/B15255861.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15255862.png)



![2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol](/img/structure/B15255876.png)


